molecular formula C11H18BrNO3 B1376945 Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330765-30-4

Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1376945
CAS No.: 1330765-30-4
M. Wt: 292.17 g/mol
InChI Key: BFMNMRHGKNUVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Spirocyclic Compounds in Chemical Research

The foundation of spirocyclic chemistry was established through the pioneering work of Adolf von Baeyer, who first proposed the nomenclature and systematic naming of spiro compounds in 1900. Von Baeyer's fundamental contribution introduced the concept of spirane compounds, derived from the Latin term "spīra" meaning a twist or coil, which aptly describes the unique three-dimensional architecture where two or more rings share a single common atom. This groundbreaking work laid the theoretical framework for understanding these structurally distinctive compounds that present twisted ring systems linked by a single spiroatom, typically a quaternary carbon center.

The historical progression of spiro compound research gained significant momentum following von Baeyer's initial contributions, with subsequent researchers such as Radulescu recognizing the necessity for separate naming of each ring system while specifying the details of spiro-fusion. The Chemical Society later adopted a third method for naming spiro compounds, which was subsequently incorporated into the International Union of Pure and Applied Chemistry rules alongside the existing methodologies. This systematic approach to nomenclature provided the essential foundation for the comprehensive study and development of spirocyclic compounds throughout the twentieth century.

The evolution of spirocyclic chemistry continued to advance significantly during the latter half of the twentieth century, particularly with the discovery and structural elucidation of naturally occurring spiro compounds. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner. However, the structural understanding of this compound was initially incorrect, with its structure believed to be hydroazulenic rather than a spiro[4.5]decane system, an error that was only rectified through total synthesis by Marshall and colleagues in 1968. This example highlights the historical challenges in characterizing the three-dimensional structures of spirocyclic compounds and the importance of synthetic chemistry in confirming molecular architecture.

Significance of Azaspiro[3.4]octane Frameworks in Organic Chemistry

The azaspiro[3.4]octane framework represents a particularly significant class of spirocyclic compounds due to its unique combination of structural rigidity and synthetic accessibility. These nitrogen-containing spirocycles have emerged as privileged scaffolds in medicinal chemistry, offering distinct advantages over traditional flat aromatic systems. The incorporation of nitrogen atoms within the spirocyclic framework enhances the pharmacological properties of compounds by providing additional hydrogen bonding capabilities and improving solubility characteristics while maintaining the inherent three-dimensional nature that is increasingly valued in drug design.

Recent research has demonstrated the exceptional biological activity profile of azaspiro[3.4]octane derivatives, particularly in antimicrobial applications. The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into pharmacologically active structures, including the latest generation fluoroquinolone zabofloxacin, which is designed to combat multidrug-resistant Gram-positive infections. Furthermore, studies have shown that combining a 2,6-diazaspiro[3.4]octane scaffold with specific functional groups results in molecules with superior activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.0124 to 0.0441 micrograms per milliliter against multiresistant strains.

The synthetic accessibility of azaspiro[3.4]octane frameworks has been significantly improved through the development of novel annulation strategies. Three successful synthetic routes have been established for the construction of 2-azaspiro[3.4]octane, with approaches involving either annulation of the cyclopentane ring or annulation of the four-membered ring. These methodologies employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications, making the azaspiro[3.4]octane framework an attractive target for pharmaceutical and materials chemistry applications.

Structural Classification and Nomenclature of Oxa-azaspiro Systems

The nomenclature of oxa-azaspiro systems follows the established International Union of Pure and Applied Chemistry guidelines for spiro compounds, which were originally developed from von Baeyer's systematic approach. For compounds containing both oxygen and nitrogen heteroatoms within the spirocyclic framework, the nomenclature employs replacement prefixes to indicate the presence and position of these heteroatoms within the ring systems. The fundamental naming convention begins with the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiroatom itself, with the smaller ring number listed first.

In the specific case of oxa-azaspiro[3.4]octane systems, the nomenclature indicates a spirocyclic compound where a four-membered ring containing one oxygen atom is spiro-fused to a five-membered ring containing one nitrogen atom, creating an overall eight-atom framework when including the shared spiroatom. The systematic numbering of these compounds begins at an atom adjacent to the spiroatom in the smaller ring, proceeds around the smaller ring back to the spiroatom, and then continues around the larger ring. This numbering system ensures consistent identification of substituent positions and stereochemical relationships within the molecular framework.

The structural classification of oxa-azaspiro systems extends beyond simple nomenclature to encompass stereochemical considerations and conformational analysis. These compounds can exhibit central or axial chirality, with spiroatoms potentially being chiral even without four different substituents attached. The perpendicular arrangement of rings in spiro compounds results in suppression of molecular interactions between π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent dyes. Additionally, the doubling of molecular weight combined with the cross-shaped molecular structure and inherent rigidity leads to entanglement in the amorphous solid state, inhibiting crystallization processes.

Current Research Landscape of Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

The current research landscape surrounding this compound reflects the growing interest in sophisticated spirocyclic building blocks for pharmaceutical and materials applications. Recent synthetic developments have established efficient methodologies for accessing this complex molecular architecture, with particular emphasis on the strategic incorporation of multiple functional groups within a single spirocyclic framework. The compound represents a convergence of several important structural elements: the spirocyclic core provides three-dimensional rigidity, the bromine substituent offers selective reactivity for further functionalization, and the tert-butyl carboxylate group serves as a protective functionality that can be selectively removed under appropriate conditions.

A comprehensive three-step synthetic approach has been developed for the preparation of this compound, beginning with 1-tert-butoxycarbonyl-3-oxo-azetidine as the starting material. The first step involves reaction with allyl bromide under zinc-mediated conditions to generate 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester, followed by bromination with liquid bromine to produce the dibrominated intermediate. The final cyclization step employs potassium carbonate as a base to form the spirocyclic framework with an overall yield that demonstrates the synthetic viability of this approach.

The molecular structure of this compound features several noteworthy characteristics that contribute to its research significance. The compound possesses a molecular formula of C₁₁H₁₈BrNO₃ with a molecular weight of 292.17 grams per mole. Spectroscopic characterization data, including proton nuclear magnetic resonance analysis, confirms the expected structural features with characteristic signals corresponding to the tert-butyl protecting group, the spirocyclic framework, and the strategically positioned bromine substituent. The compound's three-dimensional structure, as represented by its Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)Br, illustrates the complex connectivity pattern that defines its unique chemical properties.

Property Value Reference
Molecular Formula C₁₁H₁₈BrNO₃
Molecular Weight 292.17 g/mol
Chemical Abstracts Service Number Not specified
Structural Classification Oxa-azaspiro[3.4]octane derivative
Synthetic Yield 80% (final step)
Key Functional Groups Tert-butyl carboxylate, bromine, spiroether

Properties

IUPAC Name

tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMNMRHGKNUVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Starting Material: 1-BOC-3-oxoylidene-azetidine
  • Reagents: Allyl bromide and zinc powder (or alternatively allyl Grignard reagent)
  • Solvent: Tetrahydrofuran (THF) and water mixture
  • Conditions: Temperature maintained between 10–20 °C
  • Procedure:
    • Zinc powder is added to saturated ammonium chloride solution.
    • THF solutions of 1-BOC-3-oxoylidene-azetidine and allyl bromide are added dropwise at 10 °C.
    • The reaction mixture is stirred overnight.
    • Workup involves filtration, washing, extraction with ethyl acetate, drying, and concentration.
  • Yield: Approximately 80–95%
  • Alternative: Direct reaction with allyl Grignard reagent in anhydrous THF at 0–20 °C for 2 hours also yields the product with ~80% yield.

Step 2: Bromination to tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Starting Material: tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (from Step 1)
  • Reagent: Liquid bromine
  • Solvent: Dichloromethane (DCM)
  • Conditions: Temperature maintained between -30 to -10 °C, reaction time 2 hours
  • Procedure:
    • Liquid bromine is added dropwise to the DCM solution of the substrate at -30 °C.
    • The mixture is stirred for 2 hours at -10 °C.
    • Quenched with 10% sodium sulfite solution.
    • Organic phase is separated, washed with water and brine, dried, and concentrated.
  • Yield: Approximately 85%

Step 3: Cyclization to tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Starting Material: tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate (from Step 2)
  • Reagent: Potassium carbonate (base)
  • Solvent: Acetonitrile
  • Conditions: Stirring at 82 °C overnight (12-16 hours)
  • Procedure:
    • The dibromopropyl intermediate is dissolved in acetonitrile.
    • Potassium carbonate is added and the mixture is heated to 82 °C with stirring overnight.
    • Reaction mixture is concentrated to remove solvent.
    • The residue is extracted with ethyl acetate, dried, filtered, and concentrated.
  • Yield: Approximately 80%
  • Product: White solid this compound

Reaction Conditions and Parameters Summary Table

Step Starting Material Reagents/Conditions Solvent(s) Temperature (°C) Reaction Time Yield (%) Product
1 1-BOC-3-oxoylidene-azetidine Allyl bromide + Zn powder or Allyl Grignard THF + H2O (Zn method) or Anhydrous THF (Grignard) 10–20 (Zn), 0–20 (Grignard) Overnight (Zn), 2 h (Grignard) 80–95 tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
2 tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate Liquid bromine Dichloromethane (DCM) -30 to -10 2 hours 85 tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3 tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate Potassium carbonate (base) Acetonitrile 82 Overnight (12-16 h) 80 This compound

Key Research Findings and Advantages

  • The method uses cheap and readily available raw materials such as 1-BOC-3-oxoylidene-azetidine and allyl bromide.
  • The three-step process is operationally straightforward and amenable to large-scale synthesis .
  • Reaction conditions are mild, with temperature control critical in bromination and cyclization steps to ensure high yields and purity.
  • The final compound is obtained in high purity and good yield (around 80%) , suitable for use as an intermediate in drug synthesis.
  • The process avoids harsh reagents and conditions, making it environmentally and economically favorable .
  • The cyclization step with potassium carbonate induces the formation of the spirocyclic ring, which is crucial for the compound's structural integrity and functionality.

Spectroscopic Characterization (Example Data)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets observed at 4.49–4.08 ppm corresponding to the spirocyclic protons and hydroxy group, singlet at 1.42 ppm corresponding to tert-butyl group.
  • This data confirms the successful formation of the spirocyclic structure with bromine substitution.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is primarily studied for its potential in drug development due to its unique structural properties that can influence biological activity.

Anticancer Research

Recent studies have indicated that compounds similar to tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane derivatives exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure is believed to enhance the interaction with biological targets, making it a candidate for further exploration in anticancer therapies .

Neuropharmacology

Research has suggested that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in neurological applications, warranting further investigation into its efficacy and mechanisms of action .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

Synthesis of Novel Compounds

Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane derivatives can be synthesized through various methods, including a three-step synthetic route involving allyl bromide and potassium carbonate as key reagents. This method allows for the efficient production of the compound while maintaining high yields (up to 85%) and purity levels suitable for research applications .

Ligand Development

In coordination chemistry, this compound can be utilized as a ligand in metal complexes, which are crucial for catalysis and material science applications. Its unique structure may enhance the stability and reactivity of metal-ligand complexes, leading to novel catalytic systems .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane highlighted the use of alternative solvents and reaction conditions to improve yield and reduce reaction time. By adjusting parameters such as temperature and concentration, researchers achieved significant improvements in both efficiency and scalability of the synthesis process .

In another investigation, the biological activities of various derivatives of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane were assessed against several cancer cell lines. The results demonstrated promising cytotoxic effects, leading to further exploration of structure-activity relationships that could inform drug design strategies .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Substituent Variations in Spirocyclic Scaffolds

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituent/Modification CAS Number Molecular Weight (g/mol) Key Reactivity/Applications References
tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Bromine at C7 120014-33-7 314.16 Cross-coupling reactions, medicinal chemistry
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydroxyl at C7 1408074-46-3 229.27 Oxidation/esterification precursor
tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Aminoethyl at C7 1330764-09-4 272.33 Amide bond formation, peptide mimetics
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Ketone at C5 1408075-90-0 213.25 Ketone-specific reactions (e.g., Grignard)
tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Cyclopropyl and diaza groups 2649081-26-3 252.31 Conformational rigidity, protease inhibitors

Reactivity and Functionalization Potential

  • Bromine Substituent (Target Compound) : The bromine atom at C7 enables palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), making it a critical handle for introducing aryl, heteroaryl, or alkyl groups .
  • Hydroxyl Analog : The hydroxyl group facilitates derivatization into esters, ethers, or sulfonates, enhancing solubility and hydrogen-bonding capacity .
  • Aminoethyl Derivative: The primary amine allows for conjugation with carboxylic acids or electrophiles, useful in prodrug design .
  • Ketone-Containing Analog : The ketone at C5 is reactive toward nucleophiles (e.g., hydrazines for hydrazone formation) or reductants (e.g., NaBH₄ for alcohol synthesis) .

Key Research Findings and Data

Spectral Data Comparison

  • ¹H NMR : The bromo compound shows characteristic deshielding (~3.5–4.0 ppm for sp³ hybridized C7 proton), whereas the hydroxyl analog exhibits a broad peak at ~1.5 ppm (OH) .
  • Mass Spectrometry: The bromo derivative displays a prominent [M+2]⁺ isotope pattern due to bromine’s natural abundance, absent in non-halogenated analogs .

Biological Activity

Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330765-30-4) is a compound of significant interest in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, including case studies and data tables that illustrate its efficacy against various biological targets.

  • Molecular Formula : C11H18BrNO3
  • Molecular Weight : 292.17 g/mol
  • IUPAC Name : this compound
  • Physical Appearance : Pale-yellow to yellow-brown solid

Pharmacological Potential

This compound has been investigated for various biological activities, particularly in the context of its structure as a spirocyclic compound. The spirocyclic framework is known to enhance the binding affinity of compounds to biological targets, making them suitable candidates for drug development.

  • Antiviral Activity : Preliminary studies suggest that derivatives of the spirocyclic class exhibit antiviral properties. For instance, related compounds have shown efficacy against strains of coronaviruses and other viral pathogens, indicating a potential role for tert-butyl 7-bromo derivatives in antiviral therapy .
  • Antitumor Activity : Research indicates that spirocyclic compounds can possess antitumor properties. The structural diversity provided by the spiro framework allows for interactions with multiple cellular pathways involved in tumorigenesis .
  • Antiparasitic Activity : Some studies have demonstrated that compounds with similar structures exhibit significant antiparasitic effects against resistant strains of Plasmodium falciparum, suggesting that tert-butyl 7-bromo derivatives may also share this activity .

Study on Antiviral Properties

A study published in early 2023 explored the antiviral properties of novel tetrahydroisoquinoline derivatives, which share structural similarities with this compound. The research focused on two strains of human coronaviruses (229E and OC-43), revealing promising results in inhibiting viral replication while maintaining low cytotoxicity towards mammalian cells .

Antitumor Activity Assessment

Another investigation assessed the cytotoxic effects of spirocyclic compounds on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, prompting further exploration into their mechanisms of action and potential therapeutic applications .

Synthesis

The synthesis of this compound involves a multi-step process that emphasizes efficiency and yield:

  • Step 1 : Reacting 1-BOC-3-oxoylidene-azetidine with allyl bromide using zinc powder to generate an intermediate.
  • Step 2 : Bromination of the intermediate with liquid bromine to form a dibrominated compound.
  • Step 3 : Reaction with potassium carbonate to yield tert-butyl 7-bromo derivative .

The overall yield from this synthetic route is reported to be approximately 85%, which is favorable for large-scale production .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralInhibition of coronavirus strains
AntitumorSignificant growth inhibition in cancer cell lines
AntiparasiticEffective against resistant Plasmodium strains

Table 2: Synthesis Steps Overview

StepReagents/ConditionsOutcome
11-BOC-3-oxoylidene + allyl bromide + zincIntermediate compound
2Intermediate + liquid bromineDibrominated product
3Dibrominated product + potassium carbonateTert-butyl 7-bromo derivative

Q & A

Q. What synthetic methodologies are reported for preparing tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?

The synthesis of spirocyclic compounds like this often involves cyclization strategies. For example, tandem aldol-lactonization reactions have been employed to construct similar 5-oxa-2-azaspiro[3.4]octane frameworks . Bromination at the 7-position may be achieved via electrophilic substitution or halogenation of a precursor (e.g., hydroxyl or hydrogen substituents). Key steps include:

  • Functionalization : Introducing bromine via NBS (N-bromosuccinimide) or similar reagents under controlled conditions.
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis .
  • Purification : Column chromatography or recrystallization to isolate the product (typical purity >98%, as seen in catalog data) .

Q. How can researchers characterize this compound’s structure and purity?

Characterization involves:

  • NMR Spectroscopy : 1H, 13C, and 19F NMR (if applicable) to confirm the spirocyclic structure and bromine placement. For example, a related spiro compound showed distinct shifts for tertiary carbons (δ ~170 ppm for carbonyl) and protons adjacent to oxygen/nitrogen .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C11H16BrNO3 has a theoretical MW of 290.16 g/mol).
  • Elemental Analysis : Confirming %C, %H, %N, and %Br .
  • HPLC/GC : Assess purity (>98% as per commercial standards) .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

The bromine at the 7-position is primed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For example:

  • Suzuki Coupling : React with aryl boronic acids using Pd catalysts (e.g., [Pd(dppf)Cl2]) to form biaryl derivatives, as demonstrated in similar spirocyclic systems .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions .
    Caution : Bromine’s leaving-group ability varies with steric and electronic factors; optimization of base and solvent (e.g., DMF, THF) is critical.

Q. What safety precautions are necessary when handling this compound?

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers, away from ignition sources (flammability data not reported, but assume caution) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this spirocyclic compound?

  • DFT Calculations : Optimize geometry to assess steric hindrance around the bromine and Boc group. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Transition State Analysis : Model Suzuki coupling pathways to predict regioselectivity and catalyst efficiency (e.g., Pd vs. Ni) .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) to guide reaction optimization.

Q. What strategies resolve contradictions in reported synthetic yields for similar spirocyclic bromides?

Discrepancies may arise from:

  • Reaction Scale : Milligram-scale vs. gram-scale syntheses (e.g., catalog entries report 100 mg–5 g scales with >98% purity, but yields are unspecified) .
  • Catalyst Loading : Pd catalyst ratios (e.g., 1–5 mol%) significantly impact cross-coupling efficiency .
  • Workup Methods : Differences in extraction (e.g., aqueous/organic phase partitioning) or drying agents (MgSO4 vs. Na2SO4).

Q. How can kinetic studies improve mechanistic understanding of bromine substitution in this compound?

  • Rate Monitoring : Use in-situ IR or NMR to track bromide displacement with varying nucleophiles (e.g., amines vs. thiols).
  • Activation Energy : Perform Eyring analysis under controlled temperatures to distinguish SN1 vs. SN2 pathways.
  • Isotopic Labeling : Introduce deuterium at adjacent positions to study steric effects .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Spirocyclic Scaffolds : The 5-oxa-2-azaspiro[3.4]octane core is a rigid structure used to modulate pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Case Study : In Pfizer’s EP 4,219,464 A1, a related spirocyclic Boc-protected amine underwent deprotection and coupling to form a piperazine-containing drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.